Pectenotoxin-1

説明

Historical Context of Pectenotoxin Discovery

Pectenotoxins (PTXs) were first identified in 1985 by Yasumoto and colleagues during research on diarrhetic shellfish poisoning (DSP). researchgate.netmpi.govt.nzfao.org They were initially isolated as co-extractives with okadaic acid (OA) group toxins from the scallop Patinopecten yessoensis. researchgate.netmpi.govt.nz The name "pectenotoxin" originates from this scallop species. researchgate.net Due to their co-occurrence with DSP toxins and their toxicity in mouse bioassays, PTXs were historically grouped with DSP toxins. mpi.govt.nzmdpi.com However, further research revealed that PTXs have a different mechanism of action and are not diarrhetic, leading to their separation from the DSP toxin classification. mdpi.comfrontiersin.org

Classification within Marine Biotoxin Research

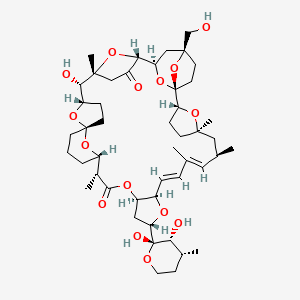

Pectenotoxin-1 is a member of the pectenotoxin group, which are polyether macrolide compounds. mpi.govt.nz These toxins are classified as lipophilic marine biotoxins, a category that also includes okadaic acid, dinophysistoxins, yessotoxins, and azaspiracids, grouped based on their solubility in organic solvents. frontiersin.orgfood.gov.ukresearchgate.net Structurally, PTX-1 is a 38-membered macrolide with a distinctive spiroketal ring system. PTXs are produced by dinoflagellates of the genus Dinophysis. researchgate.netmpi.govt.nz PTX-2 is the primary analogue produced by these algae and is considered the precursor to other PTXs, including PTX-1, which is formed through metabolic processes in shellfish. food.gov.ukfao.org

Table 1: Classification and Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Toxin Group | Pectenotoxins (PTXs) |

| Chemical Class | Polyether macrolide |

| Solubility | Lipophilic |

| Producing Organisms | Dinoflagellates of the genus Dinophysis (e.g., D. fortii, D. acuminata) researchgate.net |

| Precursor Toxin | Pectenotoxin-2 (PTX-2) food.gov.uk |

| Chemical Formula | C47H70O15 |

| Molecular Weight | 875.05 g/mol nih.gov |

Global Significance in Phycotoxin Research

This compound and its analogues are of global significance in phycotoxin research due to their widespread distribution and potential impact on seafood safety. The presence of PTXs in shellfish is an indicator of harmful algal blooms (HABs) caused by Dinophysis species. Consequently, monitoring for PTX-1 and other pectenotoxins is a crucial component of seafood safety programs in many countries to mitigate potential risks. The detection of pectenotoxins has been reported in various regions worldwide, including Japan, Europe, New Zealand, and the Americas. food.gov.ukawi.de

Research into PTX-1 is also driven by its unique biological activities. Unlike DSP toxins that inhibit protein phosphatases, PTX-1's primary mechanism of action is the disruption of the actin cytoskeleton. researchgate.net This property has made it a subject of interest in toxicological and pharmacological studies. frdc.com.au Specifically, PTX-1 is known to be hepatotoxic, causing liver damage in animal studies. awi.de This distinct toxicological profile underscores its importance in marine biotoxin research, necessitating a thorough understanding of its effects and mechanisms.

Table 2: Timeline of Key Research Milestones for Pectenotoxins

| Year | Milestone | Reference |

|---|---|---|

| 1985 | First isolation and naming of pectenotoxins from the scallop Patinopecten yessoensis. | researchgate.netfao.org |

| 1994 | Studies demonstrate the hepatotoxic effects of this compound in vitro. | nih.gov |

| 1999 | The mechanism of action is proposed to involve interaction with and disruption of the actin cytoskeleton. | nih.gov |

| 2009 | The European Food Safety Authority (EFSA) recommends separating pectenotoxins from the okadaic acid group for regulatory purposes. | food.gov.uk |

| 2010 | X-ray crystallography reveals the binding site of PTX-2 on actin, providing a molecular basis for its action. | nih.gov |

特性

CAS番号 |

97564-90-4 |

|---|---|

分子式 |

C47H70O15 |

分子量 |

875 g/mol |

IUPAC名 |

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |

InChI |

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43+,44-,45+,46-,47+/m0/s1 |

InChIキー |

KJWMGLBVDNMNQW-VWTMXFPPSA-N |

SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

異性体SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |

正規SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

同義語 |

pectenotoxin 1 pectenotoxin-1 PTX1 |

製品の起源 |

United States |

Biological Origin and Biosynthesis of Pectenotoxin-1

Primary Producers: Dinoflagellate Species

The primary producers of pectenotoxins are dinoflagellates, a group of single-celled eukaryotic organisms. awi.dempi.govt.nz

Dinophysis spp. as Key Biosynthetic Organisms

Numerous species within the genus Dinophysis are recognized as the main source of pectenotoxins. awi.deresearchgate.net Species such as Dinophysis acuminata, D. acuta, D. fortii, D. caudata, and D. norvegica have all been identified as producers of these toxins. researchgate.netresearchgate.net While Pectenotoxin-2 (PTX2) is the principal toxin synthesized by most Dinophysis species, Pectenotoxin-1 has also been detected in phytoplankton samples containing these organisms. researchgate.netnih.gov The presence of PTX1 in plankton suggests it can be a direct product of the dinoflagellates, although it is more commonly considered a metabolite of PTX2. nih.govacs.org

The toxin profile and concentration can vary significantly between different Dinophysis species and even between different strains of the same species from various geographical locations. awi.denih.gov For instance, toxin profiles in D. acuta from Europe have been observed to be different from those in New Zealand. researchgate.net

Table 1: Dinophysis Species Implicated in Pectenotoxin Production

| Species | Associated Pectenotoxins | References |

|---|---|---|

| Dinophysis acuminata | PTX1, PTX2 | researchgate.netnih.govnih.gov |

| Dinophysis acuta | PTX2, PTX11 | researchgate.netacs.org |

| Dinophysis fortii | PTX1, PTX2, PTX3, PTX6 | researchgate.netmdpi.com |

| Dinophysis caudata | PTX2 | researchgate.netnih.gov |

| Dinophysis norvegica | PTX2 | researchgate.netresearchgate.net |

| Dinophysis rotundata | PTX2 | acs.org |

| Dinophysis sacculus | PTX2 | researchgate.net |

| Dinophysis tripos | PTX2, PTX11, PTX2sa | awi.de |

| Dinophysis miles | PTX2, PTX2sa | awi.de |

| Dinophysis infundibulus | PTX2 | researchgate.net |

Influence of Environmental Factors on Toxin Production

The production of pectenotoxins by Dinophysis species is influenced by a variety of environmental factors. researchgate.net Temperature is a significant factor, with studies showing that it can affect both the growth rate of the dinoflagellates and their toxin production. researchgate.netmdpi.com For example, in cultures of D. acuminata, the mean cellular content of PTX2 was found to be greater at lower temperatures. researchgate.net In contrast, for D. caudata, the highest concentration of PTX2 was reached at 30°C. nih.gov

Nutrient availability, such as dissolved inorganic nitrogen and phosphate, can also play a role. mdpi.comresearchgate.net However, the relationship is complex, and some studies have shown that nutrient concentrations can be negatively correlated with the concentration of some lipophilic toxins like PTX2. mdpi.com Other factors like light intensity and salinity can also impact toxin production, though their effects can be species-specific and interact with other environmental variables. awi.deresearchgate.net

Biosynthetic Pathways and Proposed Intermediates

The biosynthesis of pectenotoxins is a complex process involving the assembly of a polyketide chain followed by a series of enzymatic modifications. mdpi.com

Elucidation of Precursor Compounds

Pectenotoxins are classified as polyketides, which are synthesized from simple carboxylic acid precursors. mdpi.com It is believed that Pectenotoxin-2 is the primary precursor for many other PTX analogues, including PTX1. nih.govfood.gov.uk The core structure of PTXs features a large macrolide ring with multiple ether linkages, a spiroketal group, and numerous stereocenters, indicating a complex assembly from smaller building blocks. nih.gov

Enzymatic Transformations during Biosynthesis

The conversion of PTX2 to other pectenotoxins involves specific enzymatic reactions. The formation of this compound from Pectenotoxin-2 is an oxidation reaction where the methyl group at the C-43 position of PTX2 is hydroxylated to form the alcohol, PTX1. food.gov.ukfao.org This transformation is thought to occur within the digestive glands of shellfish that have consumed the toxin-producing dinoflagellates. food.gov.uk Further oxidation of PTX1 can lead to the formation of PTX3 (an aldehyde) and PTX6 (a carboxylic acid). mdpi.comfood.gov.uk

Accumulation and Biotransformation in Marine Organisms

Filter-feeding marine organisms, particularly bivalve mollusks like scallops, mussels, and clams, can accumulate pectenotoxins by feeding on toxic Dinophysis species. researchgate.netfrontiersin.org Once ingested, the initial pectenotoxin, typically PTX2, can undergo significant biotransformation within the organism. mdpi.comfood.gov.uk

The metabolic fate of PTX2 varies depending on the shellfish species. researchgate.net In the Japanese scallop, Patinopecten yessoensis, PTX2 is primarily metabolized through oxidation to PTX1, PTX3, and PTX6. mdpi.com In contrast, in the greenshell mussel, Perna canaliculus, and the blue mussel, Mytilus edulis, PTX2 is mainly hydrolyzed to its seco acid forms, PTX2 seco acid (PTX2sa) and 7-epi-PTX2sa. researchgate.netnih.gov

This species-specific metabolism leads to different toxin profiles in various shellfish, even when they are exposed to the same population of toxic algae. researchgate.netmdpi.com The accumulation and transformation of these toxins are critical factors in the potential toxicity of contaminated seafood. nih.gov It has also been suggested that biotransformations could occur in other organisms that graze on Dinophysis, such as heterotrophic dinoflagellates or ciliates. nih.gov

Uptake and Accumulation in Bivalve Molluscs

Pectenotoxins are produced by dinoflagellates of the genus Dinophysis. mpi.govt.nznih.gov During blooms of these microalgae, filter-feeding bivalve molluscs, such as mussels, scallops, and oysters, ingest the Dinophysis cells and accumulate the lipophilic toxins in their digestive glands. mpi.govt.nznih.gov The amount of toxins accumulated in bivalve tissues is directly related to the density and duration of the harmful algal blooms. explorationpub.com

Several species of Dinophysis are known to produce pectenotoxins, including D. acuminata, D. acuta, D. caudata, D. fortii, and D. tripos. researchgate.net While Pectenotoxin-2 (PTX-2) is the primary analogue produced by most Dinophysis species, other forms, including this compound, are also found in contaminated shellfish. researchgate.netfood.gov.uk

The accumulation of pectenotoxins can vary significantly between different bivalve species. For instance, a study in Sardinia, Italy, found that pectenotoxins were always recorded in oyster and clam samples during specific periods but were never detected in mussels from the same area. nih.gov This suggests species-specific differences in the uptake and/or metabolism of these toxins. In New Zealand, blue mussels (Mytilus edulis) showed the highest detection rate for pectenotoxins among various shellfish species analyzed. nih.gov

Toxins are primarily concentrated in the digestive gland of the bivalves. scienceopen.com However, low levels can also be detected in other tissues such as the gills, mantle, gonads, and adductor muscle. scienceopen.com The process of toxin uptake is thought to be passive, driven by the concentration gradient between the lumen of the digestive tubules and the surrounding tissues. mdpi.com

Metabolic Conversion of Pectenotoxin-2 to this compound and Other Analogues

Once ingested by bivalve molluscs, Pectenotoxin-2 (PTX-2), the most common pectenotoxin produced by Dinophysis algae, undergoes metabolic transformation to various other pectenotoxin analogues. food.gov.uk One of the key metabolic products is this compound (PTX-1). acs.org

The conversion of PTX-2 to PTX-1 involves an oxidative metabolic process. scienceopen.com This biotransformation has been particularly noted in the Japanese scallop, Patinopecten yessoensis. scienceopen.com In addition to PTX-1, other metabolites such as Pectenotoxin-3 (PTX-3) and Pectenotoxin-6 (PTX-6) are also formed from PTX-2 in this species. scienceopen.com

Another significant metabolic pathway for PTX-2 in many bivalve species is the hydrolysis of its lactone ring, which results in the formation of Pectenotoxin-2 seco acid (PTX-2sa) and its more stable epimer, 7-epi-PTX-2sa. food.gov.ukacs.org This enzymatic hydrolysis has been demonstrated in vitro using homogenates from the hepatopancreas of blue mussels (Mytilus edulis) and green-lipped mussels (Perna canaliculus). researchgate.net In some bivalves, PTX-2sa can be further esterified with fatty acids. mdpi.com

The profile of pectenotoxin analogues found in shellfish can vary. For example, during a bloom event in Coromandel, New Zealand, green-lipped mussels showed only trace amounts of PTX-1, with its concentration being approximately 1.1% of the PTX-2 concentration. mdpi.com This is in contrast to the more significant conversion to PTX-1 observed in Japanese scallops. scienceopen.commdpi.com

Role of Specific Organisms in Toxin Modification

The primary producers of pectenotoxins are various species of the dinoflagellate genus Dinophysis. nih.govresearchgate.net These microscopic algae are the original source of PTX-2, the precursor to PTX-1 and other analogues. food.gov.uk Species such as Dinophysis acuta, D. acuminata, D. fortii, D. norvegica, and D. rotundata have all been identified as producers of PTX-2. acs.orgfrdc.com.au While PTX-2 is the main toxin synthesized by the algae, other analogues like PTX-11 have also been identified as natural biosynthetic products in some species like D. acuta. acs.orgacs.org

Bivalve molluscs are the key organisms responsible for the metabolic modification of pectenotoxins. acs.org Different species of bivalves exhibit different metabolic pathways and efficiencies.

Key Bivalve Species in Pectenotoxin Modification:

| Bivalve Species | Primary Metabolic Conversion of PTX-2 | Key Metabolites | Reference |

| Japanese scallop (Patinopecten yessoensis) | Oxidation | PTX-1, PTX-3, PTX-6 | scienceopen.com |

| Green-lipped mussel (Perna canaliculus) | Hydrolysis of lactone ring | PTX-2 seco acid, 7-epi-PTX-2sa | acs.orgresearchgate.net |

| Blue mussel (Mytilus edulis) | Hydrolysis of lactone ring | PTX-2 seco acid | researchgate.net |

The enzymatic systems within the digestive glands (hepatopancreas) of these shellfish are responsible for these transformations. researchgate.net For instance, enzymes in the Japanese scallop facilitate the oxidation of PTX-2 to PTX-1, whereas in mussels, hydrolysis to seco acids is the predominant pathway. scienceopen.comresearchgate.net This species-specific metabolism leads to the diverse profiles of pectenotoxin analogues observed in different types of contaminated shellfish.

Structural Aspects and Analogues of Pectenotoxin-1

Core Structural Features of Pectenotoxin-1

This compound (PTX-1) is a complex macrolide characterized by a 38-membered polyether-lactone ring. Its intricate architecture includes several key functional groups and stereocenters that define its chemical identity and biological properties. The molecular formula of PTX-1 is C47H70O15. ncats.io

The core structure of PTX-1 is distinguished by the presence of:

A large macrolide ring.

Multiple ether rings integrated within the macrocycle.

A unique spiroketal system.

A bicyclic ketal. nih.gov

Three oxolanes. nih.gov

A six-membered cyclic hemiketal. nih.gov

A lactone group, which is a critical feature for its activity. nih.gov

The absolute stereochemical configuration of PTX-1 has been confirmed through X-ray crystallographic studies, providing a definitive three-dimensional model of the molecule. nih.govacs.org This detailed structural information is crucial for understanding its interactions with biological targets.

Table 1: Key Structural Moieties of this compound

| Structural Feature | Description |

|---|---|

| Macrocycle | A 38-membered polyether-lactone ring forms the core scaffold. |

| Spiroketal Group | A defining feature contributing to the molecule's complex 3D shape. nih.gov |

| Oxolanes | Three five-membered ether rings are present in the structure. nih.gov |

| Bicyclic Ketal | A fused ring system adding to the structural rigidity. nih.gov |

| Cyclic Hemiketal | A six-membered ring containing a hemiketal functional group. nih.gov |

| Lactone Ring | An essential cyclic ester group within the macrocycle. nih.gov |

Identification and Characterization of Pectenotoxin Analogues

To date, over a dozen pectenotoxin analogues have been isolated and characterized from various marine sources, including dinoflagellates and shellfish. food.gov.uknih.gov These analogues share the fundamental pectenotoxin carbon skeleton but exhibit variations in the oxidation state of certain carbon atoms and the stereochemistry of the spiroketal group. nih.govacs.org

Pectenotoxin-2 (PTX-2) is considered a primary precursor from which many other PTXs are derived through metabolic biotransformation in shellfish. food.gov.uknih.gov For instance, oxidation of the C-43 methyl group in PTX-2 can lead to the formation of PTX-1 (alcohol), Pectenotoxin-3 (PTX-3) (aldehyde), and Pectenotoxin-6 (PTX-6) (carboxylic acid). food.gov.ukfao.org

Other notable analogues include:

Pectenotoxin-4 (PTX-4) and Pectenotoxin-7 (PTX-7) , which are spiroketal stereoisomers of PTX-1 and PTX-6, respectively. acs.orgfao.orgnih.gov

Pectenotoxin-11 (PTX-11) , identified as 34S-hydroxypectenotoxin-2. food.gov.ukacs.org

Pectenotoxin-13 (PTX-13) , which is 32R-hydroxyPTX-2, and Pectenotoxin-14 (PTX-14) , a dehydration product of PTX-13. waikato.ac.nz

Pectenotoxin-2 seco acid (PTX-2SA) and its epimer 7-epi-pectenotoxin-2 seco acid , where the lactone ring is hydrolyzed. nih.govoup.comoup.com These are significant metabolites found in shellfish. fao.orgoup.com

The identification and characterization of these analogues have been largely accomplished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). acs.orgnih.govoup.com

Table 2: Selected Pectenotoxin Analogues and Their Structural Modifications

| Toxin | Precursor | Modification from Precursor | Reference |

|---|---|---|---|

| This compound (PTX-1) | PTX-2 | Oxidation of C-43 methyl to an alcohol | food.gov.ukfao.org |

| Pectenotoxin-3 (PTX-3) | PTX-2 | Oxidation of C-43 methyl to an aldehyde | food.gov.ukfao.org |

| Pectenotoxin-4 (PTX-4) | PTX-1 | Epimer at C-7 (spiroketal) | acs.orgfao.org |

| Pectenotoxin-6 (PTX-6) | PTX-2 | Oxidation of C-43 methyl to a carboxylic acid | food.gov.ukfao.org |

| Pectenotoxin-7 (PTX-7) | PTX-6 | Epimer at C-7 (spiroketal) | acs.orgfao.org |

| Pectenotoxin-11 (PTX-11) | PTX-2 | Hydroxylation at C-34 | food.gov.ukacs.org |

| Pectenotoxin-13 (PTX-13) | PTX-2 | Hydroxylation at C-32 | waikato.ac.nz |

| Pectenotoxin-2 Seco Acid (PTX-2SA) | PTX-2 | Hydrolysis of the lactone ring | fao.orgnih.govoup.com |

| 7-epi-Pectenotoxin-2 Seco Acid | PTX-2SA | Epimerization at C-7 | fao.orgoup.com |

Spiroketal Stereoisomers and Their Research Implications

Research has shown that different spiroketal isomers can exhibit varying levels of cytotoxicity. mdpi.com For example, the rearrangement of the spiroketal ring system in some pectenotoxin analogues has been observed to greatly reduce their toxicity. mdpi.com This highlights the importance of the spiroketal configuration in the structure-activity relationship of these compounds.

The synthesis of pectenotoxin fragments, particularly the spiroketal core, has been a focus of synthetic organic chemistry. acs.orgmdpi.com These synthetic efforts are crucial for several reasons:

They provide access to larger quantities of these complex molecules for biological testing, which are often available only in minute amounts from natural sources.

They allow for the creation of novel analogues with modified structures, which can be used to probe the specific structural requirements for biological activity.

The synthesis of different spiroketal isomers helps in unequivocally assigning the structures of naturally occurring pectenotoxins and understanding the factors that control the stereochemical outcome of spiroketalization reactions. acs.org

The study of spiroketal stereoisomers has provided valuable insights into the conformational dynamics of pectenotoxins and has been instrumental in elucidating the structural basis for their biological effects. nih.gov The ability to synthesize and study these different isomers continues to be a key area of research in the field of marine natural products.

Molecular and Cellular Mechanisms of Action of Pectenotoxin-1

Interaction with Cytoskeletal Proteins

Pectenotoxin-1's toxicity stems from its ability to interfere with the normal dynamics of the cytoskeleton, a critical component for maintaining cell shape, motility, and division. food.gov.uk This interaction is primarily centered on actin filaments, although some effects on microtubules have also been noted.

Effects on Microtubule Structures

While the primary target of this compound is the actin cytoskeleton, some research suggests a secondary effect on microtubule structures. Some studies have reported microtubule disassembly in hepatocytes exposed to PTX-1. However, other research has indicated that toxins like azaspiracid-1 can cause actin disorganization without affecting the microtubule architecture, suggesting a level of specificity in the actions of different marine toxins. europeanreview.org Further investigation is needed to fully elucidate the extent and directness of this compound's impact on microtubules.

Specific Binding Sites and Modes of Interaction

The unique toxicological profile of this compound is rooted in its specific binding to actin and its distinct mechanism of disrupting filament dynamics.

Interaction with Monomeric Actin (G-actin)

Pectenotoxin-2 (PTX-2) has been shown to form a 1:1 complex with monomeric actin (G-actin). nih.govnih.govrcsb.org This interaction occurs at a novel binding site located between subdomains 1 and 3 of the actin monomer. nih.govnih.govrcsb.org By sequestering G-actin, pectenotoxins effectively reduce the pool of available monomers for polymerization, thereby inhibiting the growth of actin filaments. researchgate.netifremer.frnih.gov The critical concentration of G-actin required for polymerization increases linearly with the concentration of PTX-2, confirming the sequestration of G-actin in a 1:1 ratio. nih.gov

Barbed-End Capping Mechanism

The binding of pectenotoxin to an actin monomer and its subsequent incorporation into the barbed (fast-growing) end of an actin filament leads to a "capping" effect. nih.govnih.gov This binding disrupts the crucial lateral contacts between the PTX-bound actin monomer and the adjacent actin monomer in the filament. nih.govnih.govrcsb.org This disruption prevents further addition of actin monomers to the barbed end, effectively halting filament elongation. nih.govnih.gov This barbed-end capping mechanism is a key feature of pectenotoxin's mode of action and distinguishes it from other toxins that may sever filaments. semanticscholar.orgnih.govnih.gov

Differentiation from Other Marine Toxins (e.g., Okadaic Acid)

Pectenotoxins were initially grouped with diarrhetic shellfish poisoning (DSP) toxins like okadaic acid due to their co-occurrence in shellfish. However, their mechanisms of action are fundamentally different. mpi.govt.nzmdpi.com

Okadaic acid and its derivatives, such as dinophysistoxins, are potent inhibitors of serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A). researchgate.net This inhibition leads to hyperphosphorylation of various cellular proteins, including those that regulate the cytoskeleton, causing a range of cellular disruptions. researchgate.net In contrast, this compound does not inhibit protein phosphatase 2A. mpi.govt.nz

The primary distinction lies in their molecular targets. Pectenotoxins directly interact with and disrupt the actin cytoskeleton, while okadaic acid acts indirectly by altering the phosphorylation state of regulatory proteins. researchgate.netmpi.govt.nz This fundamental difference in their mechanism of action underscores the importance of not grouping these toxins together for regulatory purposes, as their toxic effects are not additive. mdpi.com

Table 1: Comparison of this compound and Okadaic Acid Mechanisms

| Feature | This compound | Okadaic Acid |

|---|---|---|

| Primary Target | Actin Cytoskeleton nih.gov | Protein Phosphatases 1 and 2A researchgate.net |

| Mechanism | Binds to G-actin, caps the barbed-end of F-actin, and inhibits polymerization. semanticscholar.orgnih.govnih.gov | Inhibits protein phosphatases, leading to hyperphosphorylation of cytoskeletal and other proteins. researchgate.net |

| Effect on Actin | Direct disruption and depolymerization. researchgate.net | Indirect effects through altered protein phosphorylation. mdpi.com |

| Diarrhetic Effect | No nih.govfood.gov.uk | Yes food.gov.uk |

Absence of Protein Phosphatase Inhibition

A defining characteristic of this compound (PTX-1) at the molecular level is its inability to inhibit serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). fao.orgfood.gov.uk This feature fundamentally distinguishes the Pectenotoxin (PTX) group from the Okadaic Acid (OA) group of toxins, including Dinophysistoxin-1 (DTX-1), whose primary mechanism of toxicity involves the potent inhibition of these enzymes. fao.orgfood.gov.uk The inhibition of PP1 and PP2A by OA-group toxins leads to hyperphosphorylation of cellular proteins, which in turn is responsible for effects like diarrhea. fao.org

Extensive structure-activity studies have revealed that a free carboxyl group in the toxin molecule is crucial for significant protein phosphatase inhibition. fao.org Unlike OA and its analogues, PTX-1 lacks this structural feature, providing a molecular basis for its different mechanism of action. food.gov.uk Research using the catalytic subunit of recombinant human PP2A (rhPP2Ac) demonstrated that while OA and DTX-1 strongly inhibit the enzyme at nanomolar concentrations, PTX-1 shows no inhibitory activity at concentrations up to 20 nM. nih.gov This lack of interaction with protein phosphatases confirms that the cellular effects induced by PTX-1 are not mediated by this pathway. nih.gov

Table 1: Comparative Inhibitory Effects on Protein Phosphatase 2A (PP2A)

| Compound | IC₅₀ Value (nM)¹ | Observation |

|---|---|---|

| This compound (PTX-1) | Not applicable | No inhibition observed at concentrations below 20 nM. nih.gov |

| Okadaic Acid (OA) | 0.095 ± 0.007 | Strong, dose-dependent inhibition. nih.gov |

| Dinophysistoxin-1 (DTX-1) | 0.104 ± 0.006 | Strong, dose-dependent inhibition. nih.gov |

| Yessotoxin (YTX) | Not applicable | No inhibition observed at concentrations below 20 nM. nih.gov |

¹IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Data from studies on recombinant human PP2A. nih.gov

Cellular Responses and Morphological Alterations

The primary molecular target of this compound is the actin cytoskeleton. nih.gov Its interaction with actin leads to significant disruption of cytoskeletal dynamics and profound morphological changes in exposed cells. food.gov.ukfood.gov.uk The effects are not due to protein phosphatase inhibition but rather a direct interaction with actin filaments. nih.gov This activity is dependent on the presence of an intact lactone ring in the PTX structure. karger.com

Research has shown that PTX-1 induces a marked depolymerization of filamentous actin (F-actin) and a corresponding increase in the cellular pool of globular actin (G-actin), thereby altering the critical F-actin/G-actin balance. nih.gov This disruption of the actin network manifests as distinct morphological alterations. In various cell lines, including hepatocytes and neuroblastoma cells, exposure to PTX-1 causes the disassembly of stress fibers. food.gov.uknih.gov

Specific morphological changes observed in vitro include the formation of small grooves on the cell surface, cytoplasmic vacuolation, and invagination of the cell membrane. fao.org In some cell types, such as Clone 9 hepatocytes, PTX-1 induces actin filament aggregation at the cell periphery and leads to a loss of cell polarity and distinct cell rounding. nih.gov Interestingly, studies have shown that immortalized cancer-like cell lines may exhibit higher sensitivity and more pronounced morphological changes compared to primary cells, such as primary rat hepatocytes, which appear more resistant to alterations in cell shape despite showing F-actin depolymerization. nih.govnih.gov

The molecular mechanism for this cytoskeletal disruption has been elucidated for the closely related analogue, Pectenotoxin-2 (PTX-2). It binds to a novel site on the actin monomer between subdomains 1 and 3. nih.gov This binding is thought to disrupt the lateral contacts between actin monomers within a filament, effectively capping the fast-growing "barbed end" and preventing further polymerization. nih.gov This capping action, without severing existing filaments, is a unique mode of action among many known actin-targeting toxins. nih.gov

Table 2: Summary of Cellular and Morphological Effects of this compound

| Cell Type | Concentration | Observed Effects | Reference |

|---|---|---|---|

| Clone 9 Rat Hepatocytes | 1–1000 nM | Marked depolymerization of F-actin; increase in G-actin; clear alteration of cell morphology and rounding. Viability not affected at 24h, but decreased after 48-72h. | nih.gov |

| Primary Rat Hepatocytes | 1–1000 nM | Marked depolymerization of F-actin and increase in G-actin; scarcely detectable changes in morphology. | nih.gov |

| Generic Liver Cells | Not specified | Induces actin filament aggregation at cell edges, microtubule disassembly, loss of cell polarity, and vacuolation. |

| Generic Cells (in vitro) | Starting at 7.5 mg/ml | Small grooves on cell surface; vacuoles in the cytoplasm; invagination of the cell membrane. | fao.org |

Analytical Methodologies for Pectenotoxin-1 Research

Advanced Chromatographic and Spectrometric Techniques

The primary instrumental methods for the analysis of Pectenotoxin-1 involve the coupling of liquid chromatography with mass spectrometry. This combination provides the high sensitivity and selectivity required for detecting and quantifying the toxin in complex matrices such as shellfish tissue and plankton. nih.govontosight.ai

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the regulatory monitoring of lipophilic marine toxins, including PTX-1. food.gov.uknih.gov This technique is favored because it can simultaneously determine a wide range of toxins with varying polarities. nih.gov The method typically involves extracting the toxins from a sample, often using a methanol/water mixture, followed by chromatographic separation and mass spectrometric detection. researchgate.net

For the separation of pectenotoxins, reversed-phase liquid chromatography is commonly used. researchgate.net Alkaline mobile phases have been shown to improve peak resolution for PTX-1. A common approach utilizes a C8 or C18 analytical column with a gradient elution system composed of water and acetonitrile, often with additives like ammonium formate or acetate to enhance ionization. researchgate.netresearchgate.net The use of electrospray ionization (ESI) is standard, as it is effective for ionizing the large, polar molecules of pectenotoxins. nih.gov Since PTX-1 lacks a strong chromophore, mass spectrometry detection is essential for achieving low limits of detection (LOD), which can be below 0.1 µg/kg in shellfish tissue.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govfood.gov.uk |

| Column Type | Reversed-phase C8 or C18 | researchgate.netresearchgate.net |

| Mobile Phase | Gradient of aqueous acetonitrile with ammonium formate or acetate | researchgate.netresearchgate.net |

| Ionization | Electrospray Ionization (ESI), often in negative or positive mode | nih.gov |

| Limit of Detection (LOD) | As low as 0.1 µg/kg in shellfish matrix |

Tandem mass spectrometry (MS/MS) is a powerful technique where ions are subjected to two or more stages of mass analysis. wikipedia.org In the context of PTX-1 analysis, a precursor ion corresponding to the toxin is selected in the first mass spectrometer, fragmented (often through collision-induced dissociation), and the resulting product ions are analyzed in the second mass spectrometer. wikipedia.orgpearson.com This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and is crucial for unambiguous identification and quantification. nih.gov

For PTX-1, analysis is often performed by monitoring for its ammonium adduct, [M+NH₄]⁺, at a mass-to-charge ratio (m/z) of 890. nih.gov Fragmentation of this precursor ion leads to characteristic product ions. While specific fragmentation patterns can vary with instrument conditions, a common transition involves the loss of water. researchgate.net The analysis of these specific precursor-to-product ion transitions confirms the presence of the target compound.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| This compound | 890 ([M+NH₄]⁺) | Fragment ions resulting from water loss and other cleavages | Positive (ESI) | nih.govresearchgate.net |

| Pectenotoxin-2 | 876 ([M+NH₄]⁺) | - | Positive (ESI) | nih.gov |

| Pectenotoxin-2 | 857 ([M-H]⁻) | 137 | Negative (ESI) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Methods (e.g., NMR, UV)

While LC-MS/MS is the workhorse for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are indispensable for the structural elucidation and confirmation of pectenotoxins. oup.comcanada.ca Following isolation and purification, these techniques provide detailed information about the molecule's chemical structure.

The structure of PTX-1 was originally elucidated using methods including single-crystal X-ray diffraction and spectroscopy. mpi.govt.nz ¹H and ¹³C NMR spectroscopy are used to validate the structure of purified PTX-1. Key spectral signatures in the ¹H NMR spectrum include multiplets in the δ 3.8–5.2 ppm range, which correspond to the macrocycle protons, and singlets between δ 1.2–1.5 ppm for the methyl groups. The structure of PTX-3, a C-43 aldehyde analog of PTX-2, was confirmed by comparing its ¹H NMR spectrum to that of PTX-2, noting the replacement of a methyl signal with an aldehyde proton signal at δ 9.74 ppm. tandfonline.com

UV spectroscopy provides information on conjugated double bonds within the molecule. Pectenotoxins typically exhibit a UV absorption maximum around 235 nm. oup.comtandfonline.com For example, PTX-3 shows a UV λmax at 235 nm, which is consistent with its structural similarity to other pectenotoxins. tandfonline.com

Bioassays and Functional Assays for Research

Bioassays and functional assays are critical tools for understanding the biological activity of this compound. These assays complement chemical analyses by providing information on the toxin's functional effects, such as cytotoxicity and its impact on cellular structures. researchgate.net

Cell-based assays (CBAs) are widely used to investigate the mechanisms of PTX-1 toxicity. researchgate.netnih.gov A primary target of pectenotoxins is the actin cytoskeleton. ontosight.aikarger.com Studies have demonstrated that PTX-1, along with PTX-2 and PTX-11, causes a marked depolymerization of filamentous actin (F-actin) and a corresponding increase in globular actin (G-actin) in various cell lines. nih.gov This disruption of the F-actin/G-actin balance alters cell morphology and can lead to cell death. ontosight.ainih.gov

A variety of cell lines have been employed in this research, including rat hepatocyte cell lines (Clone 9), primary rat hepatocytes, and human neuroblastoma cells. karger.comnih.gov Research has shown that PTX-1 induces dose-dependent damage to the actin cytoskeleton in primary cultured rat hepatocytes. acs.org Interestingly, some studies indicate that cancer-like cell lines may be more sensitive to the morphological changes induced by pectenotoxins than primary cells. nih.gov

Cytotoxicity is often measured using viability assays such as the Alamar Blue or MTT assay. researchgate.netnih.gov These assays measure the metabolic activity of cells, which correlates with cell viability. While PTX-1 potently disrupts the actin cytoskeleton, short-term exposure (e.g., 24 hours) may not significantly decrease cell viability. nih.gov However, prolonged incubation (over 48 hours) can lead to a drastic fall in viability and significant changes in cell morphology. nih.gov

| Cell Line | Observed Effect of PTX-1 | Assay Type | Reference |

|---|---|---|---|

| Clone 9 (Rat Hepatocyte) | Marked depolymerization of F-actin, increase in G-actin, morphological changes. Decreased viability after >48h. | Confocal microscopy, Alamar Blue assay | nih.gov |

| Primary Rat Hepatocytes | Depolymerization of F-actin (weaker than in Clone 9), less pronounced morphological changes. Decreased viability after >48h. | Confocal microscopy, Alamar Blue assay | nih.govacs.org |

| Neuroblastoma Cells | Depolymerizing effect on the actin cytoskeleton. | Fluorescent phalloidin staining, confocal microscopy | karger.com |

| HepG2, Caco-2, Neuro2a | Used in collaborative studies to assess cytotoxicity of various lipophilic toxins, including PTX-2. | MTT assay | researchgate.netmnhn.fr |

Development of Reference Materials for Pectenotoxins

The availability of high-quality, certified reference materials (CRMs) is fundamental for the accuracy and reliability of analytical methods used in toxin monitoring. researchgate.net CRMs are essential for calibrating instruments, validating new analytical methods, and ensuring consistency across different laboratories. researchgate.neteuropa.eu The lack of accurate calibration standards for many algal toxins has been a significant challenge in the field. researchgate.net

Several organizations, such as the National Research Council of Canada (NRC), produce and distribute CRMs for marine toxins. researchgate.netaesan.gob.es These include both certified calibration solutions of purified toxins and matrix CRMs, such as homogenized shellfish tissue containing a known concentration of toxins. researchgate.neteuropa.eu For pectenotoxins, a CRM for PTX-2 is commercially available. aesan.gob.es Additionally, a multi-toxin freeze-dried mussel tissue CRM (CRM-FDMT1) containing pectenotoxins has been developed and characterized. europa.eunih.gov Stability studies have shown that these materials are stable for extended periods when stored correctly (e.g., at -20°C), ensuring their fitness for use in quality control and assurance programs. europa.eu

Ecological and Environmental Distribution of Pectenotoxin-1

Geographic Distribution in Marine Waters

Pectenotoxin-1 and its related compounds have a widespread global distribution, with detections reported in numerous marine and coastal regions across different continents. Monitoring efforts have confirmed the presence of pectenotoxins in the waters and/or shellfish of Australia, Japan, New Zealand, Norway, Portugal, Spain, Italy, and the United States. food.gov.uknih.gov

In Europe, the distribution is extensive, covering the coastal waters of the United Kingdom, Ireland, Denmark, Sweden, France, The Netherlands, and Belgium. nih.govfao.orgcefas.co.uk A study focusing on the North Sea revealed that PTX levels were highest along the Danish north coast, with significant detections also on the southern Scottish East coast and in the northern Skagerrak. nih.gov Notably, this study identified PTX-1 as the major pectenotoxin component in the western North Sea. nih.gov The presence of PTXs has also been recorded in the Adriatic Sea and other Italian waters. nih.govfao.org More recently, a 2017 investigation in the northwestern Black Sea recorded PTX-1 for the first time in that basin, indicating an expanding known range. mdpi.com

In the Asia-Pacific region, pectenotoxins were first identified in Japan. nih.govresearchgate.net Subsequent studies have confirmed their presence in China's Yellow Sea and in New Zealand's coastal waters. nih.govresearchgate.netmdpi.comresearchgate.net Detections have also been made in the Americas, with reports from Peruvian coastal waters and the Argentine Sea. mdpi.comtos.orgconicet.gov.ar The toxin has even been found in Arctic waters, with a report of PTX-1 in the Chukchi Sea. awi.de

| Region/Water Body | Noteworthy Findings | Source Index |

|---|---|---|

| Europe | Widespread, including the North Sea, Adriatic Sea, and waters of the UK, Ireland, Spain, Portugal, Italy, etc. | nih.govfood.gov.uknih.govcefas.co.uk |

| North Sea | PTX-1 identified as the major PTX component in the western North Sea. | nih.gov |

| Black Sea | First-time detection of PTX-1 reported in a 2017 study. | mdpi.com |

| Asia-Pacific | Found in Japan, New Zealand, and China (Yellow Sea). | food.gov.uknih.govresearchgate.netmdpi.com |

| Americas | Detected in the coastal waters of Argentina and Perú. | mdpi.comtos.orgconicet.gov.ar |

| Arctic | Detected in the Chukchi Sea. | awi.de |

Occurrence in Plankton Communities

The primary producers of the pectenotoxin group are dinoflagellates of the genus Dinophysis. nih.govcsic.es Species that have been identified as sources include D. acuminata, D. acuta, D. fortii, D. caudata, and D. norvegica. nih.govnih.govtos.org The occurrence of PTX-1 in the water column is therefore highly correlated with the presence and abundance of these planktonic organisms. nih.gov

A study in the North Sea demonstrated a strong statistical correlation between the abundance of PTXs and the presence of Dinophysis spp., with the best correlation for PTX-1 being with Dinophysis acuminata cell concentrations. nih.gov Similarly, research in the northwestern Black Sea found a positive correlation between the cell abundance of Dinophysis acuta and the concentration of pectenotoxins, including PTX-1. mdpi.com In this study, PTX-1 was detected at significant levels in plankton samples, with maximums of 37 ng per net tow in the 20–50 µm size fraction and 336 ng per net tow in the 50–200 µm fraction. mdpi.com

Interestingly, the toxin profile within the plankton itself can be complex. While PTX-1 has been definitively identified in plankton samples, it is often suggested that its precursor, Pectenotoxin-2 (PTX-2), is the compound more commonly produced by the Dinophysis cells. nih.govfao.org Some research indicates that PTX-1 may be formed through metabolic conversion of other pectenotoxins by organisms that graze on Dinophysis, such as other dinoflagellates or ciliates, or through oxidative processes in copepod fecal pellets. nih.govfao.org Nevertheless, the direct detection of PTX-1 in plankton confirms its presence at the base of the food web, prior to accumulation in shellfish. nih.gov

Presence and Profile in Shellfish Species

This compound accumulates in marine fauna, particularly in filter-feeding bivalve molluscs that consume toxic Dinophysis cells. nih.govfood.gov.uk Shellfish such as scallops, mussels, oysters, and clams are known to accumulate these toxins. nih.govmdpi.com The toxin was, in fact, first isolated from the Japanese scallop, Patinopecten yessoensis. nih.govresearchgate.net

The profile of pectenotoxins within shellfish can vary significantly depending on the species of mollusc, indicating species-specific metabolic capabilities. mdpi.comnih.gov PTX-1 is often considered a metabolite of PTX-2, formed via oxidation within the digestive gland (hepatopancreas) of shellfish. fao.org For instance, Japanese scallops are known to metabolize other pectenotoxins to form PTX-1. mdpi.com

However, the prevalence of PTX-1 can differ greatly even in the same geographic area. During a 2015 algal bloom in New Zealand, green-lipped mussels showed only trace amounts of PTX-1, averaging just 1.1% of the PTX-2 concentration. mdpi.com In contrast, studies on Japanese scallops have shown a higher relative abundance of PTX-1. mdpi.com Research in Sardinia, Italy, observed that PTXs were present in oyster and clam samples but were never detected in mussels, further highlighting species-specific accumulation and metabolism. nih.gov Similarly, a study in Mutsu Bay, Japan, noted that scallops and mussels collected from the same location exhibited different toxin profiles. nih.gov

| Shellfish Species | Observed Pectenotoxin Profile | Location of Study | Source Index |

|---|---|---|---|

| Japanese Scallop (Patinopecten yessoensis) | Can metabolize other PTXs to form PTX-1, sometimes in high abundance. Also contains PTX-6. | Japan | nih.govmdpi.comnih.gov |

| Green-lipped Mussel (Perna canaliculus) | Trace detection of PTX-1 (average 1.1% of PTX-2 concentration). | New Zealand | mdpi.com |

| Oysters and Clams | PTXs detected. | Sardinia, Italy | nih.gov |

| Mussels (Mytilus galloprovincialis) | PTXs not detected, even when present in other shellfish from the same area. | Sardinia, Italy | nih.gov |

| Scallop (Argopecten purpuratus) | PTX-2 detected, but PTX-1 not explicitly mentioned in this study. | Perú | mdpi.com |

Environmental Factors Influencing Distribution and Concentration

The distribution and concentration of PTX-1 are indirectly governed by the environmental factors that control the growth and toxicity of the source Dinophysis populations. awi.deresearchgate.net Key physical and chemical parameters include water temperature, salinity, light availability, and nutrient concentrations. awi.deca.gov

Temperature is a significant factor, as it affects the metabolic rates and growth of phytoplankton. researchgate.netnih.gov Studies have shown that Dinophysis species have optimal temperature ranges for growth and toxin production; for example, D. acuminata has been observed to have higher growth rates and toxin output at temperatures between 18 and 24 °C. researchgate.net Conversely, a study in the Black Sea associated the presence of pectenotoxins with mid to low temperatures, which is consistent with some laboratory findings of higher PTX-2 cellular content at lower temperatures. mdpi.com

Nutrient availability, particularly dissolved nitrate, can also play a major role in regulating the abundance of Dinophysis cells and their toxin levels. awi.de Salinity is another influential variable, with some research indicating a decline in toxin production at lower salinities. mdpi.com The relationship between these environmental drivers and toxin production is complex and can result in significant variations in toxin profiles and cellular toxin content in wild plankton populations. awi.de Furthermore, the growth of mixotrophic Dinophysis species is dependent on the availability of their ciliate prey, such as Mesodinium rubrum, making prey abundance another critical ecological factor. researchgate.netnih.gov

Structure-activity Relationship Sar Studies of Pectenotoxin-1 and Analogues

Impact of Lactone Ring Integrity on Activity

The large macrolide lactone ring is a defining feature of the pectenotoxin structure, and its integrity is paramount for biological activity. nih.gov Studies comparing pectenotoxins with an intact ring to those where the ring has been hydrolyzed open (seco-acid forms) demonstrate a dramatic loss of function in the latter. nih.govacs.org

Research has shown that Pectenotoxin-1 (PTX-1), Pectenotoxin-2 (PTX-2), and Pectenotoxin-11 (PTX-11), all of which possess a closed lactone ring, induce a significant depolymerizing effect on the actin cytoskeleton and cause changes in cell morphology. nih.gov In stark contrast, Pectenotoxin-2 seco acid (PTX-2SA), an analogue in which the lactone ring is opened, shows no such effects on the actin cytoskeleton. nih.govacs.org This finding strongly indicates that the closed macrocyclic structure is a critical requirement for the toxin's ability to interact with its cellular target, actin. nih.gov The loss of activity upon ring opening suggests that the conformation conferred by the macrocycle is essential for proper binding and disruption of actin dynamics. ontosight.ai

Table 1: Effect of Lactone Ring Integrity on Actin Cytoskeleton Depolymerization This is an interactive table. You can sort and filter the data.

| Compound | Lactone Ring Status | Effect on Actin Cytoskeleton | Reference |

|---|---|---|---|

| This compound (PTX-1) | Intact | Depolymerization | nih.gov |

| Pectenotoxin-2 (PTX-2) | Intact | Depolymerization | nih.gov |

| Pectenotoxin-11 (PTX-11) | Intact | Depolymerization | nih.gov |

Influence of Spiroketal Stereochemistry

Pectenotoxins feature a characteristic spiroketal system (the A/B ring system). The stereochemistry at this spiroketal carbon can be altered, leading to the formation of different isomers. acs.org For instance, under acidic conditions, PTX-1 can isomerize to PTX-4 and PTX-8, while PTX-6 can convert to PTX-7 and PTX-9. acs.org

Role of Oxidation Levels at Specific Carbons

Many pectenotoxin analogues differ in the oxidation state of the methyl group at the C-43 position. food.gov.uk Pectenotoxin-2, often considered the parent compound, possesses a methyl group at this position. acs.org Metabolic biotransformation in shellfish can progressively oxidize this group, yielding this compound (an alcohol), Pectenotoxin-3 (an aldehyde), and Pectenotoxin-6 (a carboxylic acid). acs.orgfood.gov.uk

SAR studies have established a clear correlation between the degree of oxidation at C-43 and the compound's cytotoxicity. nih.govacs.org The general trend is that an increase in the oxidation level leads to a decrease in cytotoxic potency. acs.org Comparative studies on rat hepatocytes established the following order of cytotoxicity: PTX-2 > PTX-1 > PTX-6. nih.govacs.org This indicates that the less oxidized methyl form (PTX-2) is the most potent, while the fully oxidized carboxylic acid form (PTX-6) is significantly less so. This structure-activity relationship suggests that the C-43 side chain is involved in the interaction with its molecular target, and that increasing its polarity through oxidation diminishes this interaction. nih.gov

Table 2: Influence of C-43 Oxidation State on Pectenotoxin Cytotoxicity This is an interactive table. You can sort and filter the data.

| Compound | C-43 Functional Group | Relative Cytotoxicity | Reference |

|---|---|---|---|

| Pectenotoxin-2 (PTX-2) | Methyl (-CH₃) | Highest | nih.govacs.org |

| This compound (PTX-1) | Alcohol (-CH₂OH) | Intermediate | nih.govacs.org |

Correlating Structural Modifications with Cellular and Molecular Effects

The specific structural modifications found in pectenotoxin analogues directly translate to distinct cellular and molecular outcomes. The primary molecular target for the active forms of pectenotoxins is the actin cytoskeleton. nih.govacs.org

Lactone Ring: As established, the cleavage of the lactone ring, as seen in PTX-2SA, completely abrogates the ability to depolymerize F-actin, rendering the molecule inactive at the cellular level. nih.gov

Oxidation at C-43: The progressive oxidation from a methyl (PTX-2) to an alcohol (PTX-1) and then a carboxylic acid (PTX-6) results in a stepwise decrease in cytotoxicity against primary hepatocytes. nih.govacs.org Interestingly, the presence of the carboxylic acid group in PTX-6 leads to a selective loss of activity against immortalized epithelial cell lines (like Clone 9 and CaCo-2), while toxicity against primary cells is retained, albeit at a lower level than PTX-1. nih.govacs.org

Spiroketal Stereochemistry: The change in stereochemistry from PTX-6 to its 7-S-isomer, PTX-9, restores the activity against immortalized cell lines that was lost in PTX-6. nih.govacs.org This highlights that the three-dimensional structure dictated by the spiroketal center is critical for its interaction in different cellular contexts.

The molecular mechanism underlying these effects is the binding of the toxin to actin, which disrupts key lateral contacts within the filament, leading to a capping of the barbed-end without causing severing. nih.govnih.gov The structural modifications directly impact the efficiency of this binding, thereby modulating the downstream cellular effects like actin disruption and cytotoxicity.

Predictive Models for Pectenotoxin Activity Based on Structure

The development of predictive models for pectenotoxin activity is crucial for risk assessment and for understanding their mechanism of action. The determination of the X-ray crystal structure of Pectenotoxin-2 bound to actin has been a major breakthrough in this area. nih.govnih.gov This structural information provides a powerful model for rationalizing the observed SAR and for predicting the activity of other analogues. nih.govnih.gov

By examining the binding pocket on actin, researchers can hypothesize how modifications to the pectenotoxin structure would affect its fit and interaction. nih.gov The PTX-2-actin structure reveals that the toxin binds to a novel site between subdomains 1 and 3 of actin. nih.gov Based on this model, it was predicted that oxidation of the C-43 methyl group (as in PTX-1 and PTX-6) would not be expected to cause a major disruption of binding, which is consistent with the observation that these analogues remain active. nih.gov Similarly, the addition of a hydroxyl group at C-34 (as in PTX-11) was also predicted to have a minor impact on binding, which aligns with its known potent activity. nih.gov

These models, based on the high-resolution structure of the toxin-target complex, provide a rational basis for predicting the toxicity of known and newly discovered pectenotoxins, moving beyond simple correlation to a more mechanistic understanding of their structure-activity relationships. nih.govnih.gov

Toxicological Research Models and Cellular Responses to Pectenotoxin-1

In Vitro Studies on Cellular Models

In vitro research has been instrumental in detailing the cellular responses to PTX-1 exposure, particularly its effects on the cytoskeleton and the induction of programmed cell death.

Hepatocyte Cell Lines (e.g., Clone 9)

Studies utilizing the Clone 9 rat hepatocyte cell line have revealed significant insights into the cytotoxic effects of PTX-1. nih.govnih.gov Exposure of Clone 9 cells to PTX-1 results in a marked depolymerization of F-actin, which is associated with an increase in G-actin levels. nih.govnih.gov This disruption of the actin cytoskeleton leads to clear morphological alterations in these cells. nih.govnih.gov While short-term exposure (up to 24 hours) to PTX-1 does not significantly decrease the viability of Clone 9 cells, prolonged incubation for over 48 hours leads to a substantial fall in viability and drastic changes in cell morphology. nih.gov Comparative studies have shown that while both Clone 9 cells and primary rat hepatocytes experience F-actin disruption, the effect is more pronounced in the Clone 9 cell line, which also exhibits changes in G-actin levels not observed in primary hepatocytes. nih.gov The cytotoxic effects of PTX-1 on Clone 9 hepatocytes are dose-dependent. acs.org

Table 1: Effects of Pectenotoxin-1 on Hepatocyte Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| Clone 9 (rat hepatocyte) | Marked depolymerization of F-actin and increase in G-actin levels. nih.govnih.gov | nih.govnih.govacs.org |

| Clear morphological alterations. nih.govnih.gov | ||

| Decreased viability after prolonged (>48h) exposure. nih.gov | ||

| Primary rat hepatocytes | F-actin disruption (weaker than in Clone 9 cells). nih.gov | nih.govacs.org |

| No significant change in G-actin levels. nih.gov |

Studies on Cancer Cell Lines

Pectenotoxins, including PTX-1, have demonstrated potent cytotoxic effects on various human cancer cell lines. researchgate.netacs.org Research has shown that PTXs can induce apoptosis to a greater extent in tumor cells compared to normal cells of the same tissue, suggesting a potential for selective cytotoxicity. nih.gov This has sparked interest in their potential as anticancer agents. For instance, pectenotoxin-2 (PTX-2), a closely related analogue, has shown potent cytotoxicity against human lung, colon, and breast cancer cell lines. frdc.com.au Studies on hepatocarcinoma cell lines, such as the p53-deficient Hep3B and p53-wild-type HepG2, revealed that PTX-2 was markedly more toxic to the p53-deficient Hep3B cells, suggesting a p53-independent cytotoxic mechanism. spandidos-publications.com

Induction of Apoptosis in Research Models

A primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. food.gov.uk Research indicates that agents like PTX-2, which alter the actin cytoskeleton, can trigger the intrinsic mitochondrial apoptotic pathway. food.gov.uk In Hep3B cells, PTX-2-induced apoptosis is associated with the downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xL), the upregulation of the pro-apoptotic protein Bax, and the induction of TNF-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5. spandidos-publications.com This process also involves the activation of caspases, key enzymes in the execution of apoptosis. spandidos-publications.com Specifically, PTX-2 activates caspase-3, -8, and -9. spandidos-publications.com The release of pro-apoptotic molecules like cytochrome c from the mitochondria activates caspase-9, which in turn activates the effector caspase-3.

Animal Model Research (e.g., Mice)

In vivo studies, primarily in mice, have been crucial for understanding the systemic effects of this compound, particularly its hepatotoxicity and toxicokinetic profile.

Hepatic Effects and Liver Damage in Experimental Models

Intraperitoneal (i.p.) injection of PTX-1 in mice leads to significant liver damage. nih.govnih.gov Histopathological examinations have revealed that PTX-1 induces macroscopic alterations in the liver, including congestion and a finely granulated appearance. nih.gov Microscopically, hepatocyte necrosis is observed, particularly in the periportal regions of the hepatic lobules. nih.gov Severe liver pathology has been reported at various doses. food.gov.uk The liver is considered the primary target organ for pectenotoxins following i.p. administration. nih.gov

Table 2: Summary of Hepatic Effects of this compound in Mice

| Administration Route | Observed Effects | References |

|---|---|---|

| Intraperitoneal (i.p.) | Severe liver damage, congestion, and finely granulated appearance. nih.govnih.gov | nih.govnih.govfood.gov.uk |

| Hepatocyte necrosis, especially in periportal regions. nih.gov |

Investigation of Toxicokinetic Parameters in Animal Models

Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of substances like PTX-1 in animal models. These studies are essential for understanding the compound's bioavailability and how it moves through the body. oecd.orgoecd.org While detailed toxicokinetic data specifically for PTX-1 is part of ongoing research, studies on related pectenotoxins provide some insights. For example, research on pectenotoxin-11 (PTX-11) in mice showed that after intraperitoneal injection, it had a lethal dose (LD50) of 244 μg/kg. acs.org In contrast, oral administration of PTX-11 showed no signs of toxicity even at high doses. acs.org This suggests poor oral bioavailability for some pectenotoxins, a characteristic that is critical for assessing the risk from contaminated seafood. The lack of significant oral toxicity for many PTXs is a key differentiator from the DSP toxins with which they were once classified. nih.gov

Gene Expression and Proteomic Studies in Response to this compound Exposure

Research into the specific gene and proteomic signatures altered by this compound (PTX-1) is an evolving field. While comprehensive proteomic and transcriptomic data for PTX-1 are not extensively detailed in the literature, studies on its mechanism of action and the effects of its close structural analogues provide significant insights into the cellular and molecular responses it elicits. The primary and most well-documented cellular response to PTX-1 is the disruption of the actin cytoskeleton, which initiates a cascade of subsequent cellular events, including apoptosis. food.gov.uknih.govawi.de

Studies have demonstrated that PTX-1, along with other active pectenotoxins, induces a marked depolymerization of filamentous actin (F-actin) and a corresponding increase in monomeric actin (G-actin) in liver cell lines. nih.gov This fundamental disruption of a critical cytoskeletal component is believed to be the molecular basis for the observed cytotoxicity and the hepatotoxicity seen in animal models. food.gov.uknih.gov This disruption of the actin cytoskeleton is a key event that can trigger programmed cell death. food.gov.uk Indeed, PTX-1 has been shown to induce apoptosis in both rat and salmon hepatocytes. nih.govawi.de

While specific gene expression tables for PTX-1 are limited, research on the closely related analogue, Pectenotoxin-2 (PTX-2), offers a more detailed view of the potential genetic and protein-level changes that pectenotoxins can induce. These studies serve as a valuable surrogate for understanding the molecular toxicology of PTX-1, given their structural similarities and shared mechanism of targeting actin. nih.gov

In studies using a rat enteric glial cell (EGC) line, exposure to PTX-2 led to significant changes in the expression of proteins and genes associated with glial cell activation, inflammation, and cell death. mdpi.com Notably, PTX-2 induced a concentration-dependent increase in the levels of Glial Fibrillary Acidic Protein (GFAP), a key intermediate filament protein and a marker for astrocyte activation. mdpi.com Furthermore, the same study observed increased levels of S100β and inducible nitric oxide synthase (iNOS), proteins associated with glial cell response and inflammation. mdpi.com The exposure also resulted in the activation of caspase-3 and the formation of γH2AX, a marker for DNA double-strand breaks, indicating the induction of apoptosis. mdpi.com Although PTX-2 did not appear to activate the NF-κB pathway, it did increase the expression of other genes involved in inflammatory processes. mdpi.com

The table below summarizes the significant changes in gene and protein expression observed in rat enteric glial cells following exposure to Pectenotoxin-2.

Table 1: Gene and Protein Expression Changes in Rat Enteric Glial Cells Exposed to Pectenotoxin-2 Data derived from a study on the toxicological effects of various phycotoxins on rat enteric glial cells (CRL2690 cell line). mdpi.com

| Gene/Protein | Type | Cellular Process | Observed Effect |

| GFAP | Protein | Cytoskeleton / Glial Activation | Concentration-dependent increase |

| Caspase-3 | Protein | Apoptosis | Activation observed |

| γH2AX | Protein | DNA Damage / Apoptosis | Increased levels |

| S100β | Protein | Glial Function / Inflammation | Increased levels |

| iNOS | Protein | Inflammation / Oxidative Stress | Increased levels |

| Inflammatory Genes | Gene | Inflammation | Upregulation (pathway independent of NF-κB) |

Further research on other cell models has corroborated the role of pectenotoxins in modulating key apoptotic pathways. Studies on human hepatocellular carcinoma cells (p53-deficient Hep3B) treated with PTX-2 revealed that the induced apoptosis is associated with the transcriptional activation of the Egr-1 gene and increased levels of NAG-1 protein. acs.org This process also involves the modulation of the Bcl-2 family of proteins and the activation of caspases-3, -8, and -9. acs.org

Synthetic Research and Analogue Development for Pectenotoxin-1

Total Synthesis Approaches to Pectenotoxin-1 and Analogues

The total synthesis of pectenotoxins is a formidable challenge due to their complex architecture, which includes multiple stereocenters, fused ether rings, and a large macrolactone ring. rsc.orgnih.gov Consequently, only a limited number of total syntheses have been accomplished to date. rsc.orgnih.gov

One of the earliest and most significant achievements in this area was the total synthesis of PTX4 and PTX8 by Evans and co-workers. rsc.org This work highlighted the difficulties in controlling the stereochemistry of the spiroacetal moiety. rsc.org Other research groups have made substantial contributions by developing synthetic routes to various fragments of the pectenotoxin core structure. rsc.orgohiolink.eduumich.edudntb.gov.ua For instance, progress has been made on the synthesis of the C(1)-C(15) and C(16)-C(26) fragments of PTX-2, a closely related analogue of PTX-1. ohiolink.eduumich.edu These fragment syntheses are crucial steps toward the complete assembly of the natural product and its analogues. ohiolink.eduumich.edu

The development of efficient synthetic strategies is critical for producing sufficient quantities of pectenotoxins for further biological evaluation. The scarcity of these compounds from natural sources has been a significant bottleneck in their study. acs.orgnih.gov

Synthesis of Structurally Simplified Macrolactones for Research

To investigate the structure-activity relationships of pectenotoxins, researchers have synthesized structurally simplified analogues. acs.orgnih.gov These simplified macrolactones are designed to retain key structural features believed to be essential for biological activity while being more synthetically accessible. acs.orgnih.gov

One approach has been to synthesize analogues that lack the acid-sensitive AB-spiroketal system, which is a known liability of the natural product. nih.gov For example, a PTX2-analogue was designed and synthesized that maintained the critical GH-ring system, which is thought to be important for binding to actin. acs.orgnih.gov However, this first-generation analogue did not exhibit the anticancer properties of PTX2, suggesting that the CDEF-tetracycle, which was absent in the analogue, plays a significant role in its biological activity. acs.orgnih.gov

The synthesis of these simplified structures provides valuable insights into which parts of the molecule are crucial for its biological effects and which can be modified without loss of activity. nih.gov This information is vital for the design of future analogues with improved properties. nih.gov

Function-Oriented Synthesis for Mechanism Elucidation

Function-oriented synthesis is a strategy that aims to create molecules designed to probe the biological mechanism of a natural product. acs.orgnih.gov In the context of pectenotoxins, this approach has been used to understand their interaction with actin, a key component of the cytoskeleton. acs.orgnih.gov

It is known that the macrolactone ring is essential for the cytotoxic activity of pectenotoxins. acs.orgoup.com The seco acid derivatives, where the macrolactone ring is opened, are significantly less toxic. nih.govoup.com For instance, PTX-2 seco acid (PTX-2SA) does not cause the same disruption of the actin cytoskeleton as the parent compound. acs.org

By synthesizing specific analogues and observing their effects on cellular processes, researchers can deduce the functional importance of different parts of the pectenotoxin molecule. This approach has confirmed that the cyclic structure is a critical determinant for its ability to bind to actin and exert its cytotoxic effects. acs.orgnih.gov

Design of Novel Pectenotoxin Analogues for Research Tool Development

The unique biological activity of pectenotoxins makes them valuable as research tools for studying cellular processes. nih.govacs.org The design and synthesis of novel analogues are aimed at creating probes that can be used to investigate the actin cytoskeleton and other potential cellular targets. nih.gov

The co-crystal structure of PTX-2 bound to actin has provided a molecular blueprint for the design of such tools. nih.gov This structural information reveals key interaction points between the toxin and the protein, guiding the design of new analogues with modified properties. nih.gov For example, sites on the pectenotoxin molecule that are not critical for actin binding can be modified to attach fluorescent tags or other reporter groups. These modified analogues can then be used to visualize and study the dynamics of the actin cytoskeleton in living cells.

Future Directions and Emerging Research Avenues for Pectenotoxin-1

Advanced Methodologies for Toxin Profiling and Discovery

The accurate detection and quantification of pectenotoxins are crucial for ensuring seafood safety and for advancing research. While traditional mouse bioassays were historically used, they lack specificity and are being replaced by more advanced analytical techniques. fao.orgrsc.org

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine toxins, including PTX-1. rsc.orgnih.govmdpi.com Ongoing research focuses on optimizing these methods for higher throughput, increased sensitivity, and the ability to detect a wider range of PTX analogues. mdpi.commdpi.com The development of ultra-high performance liquid chromatography (UHPLC)-MS/MS methods offers improved separation efficiency and faster analysis times. mdpi.com

Beyond targeted analysis, there is a growing interest in non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) to identify new or unexpected PTX analogues and their metabolites in shellfish and phytoplankton. researchgate.net Furthermore, the development of alternative and complementary methods, such as biosensors and cell-based assays, holds promise for rapid, cost-effective, and high-throughput screening of pectenotoxins. nih.govnih.gov These methods can provide valuable information on the toxicological effects of the toxins present in a sample. nih.gov

Deeper Elucidation of Biosynthetic Pathways

The biosynthesis of pectenotoxins, like other complex marine polyketides, is a fascinating and intricate process. These molecules are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govwikipedia.orgcsic.es The chemical structures of these toxins suggest they are produced by type I PKSs. nih.gov

While significant progress has been made in understanding polyketide biosynthesis in bacteria and fungi, the molecular genetics of toxin production in dinoflagellates remain largely enigmatic. nih.govyuntsg.com A major challenge has been the unusual genome organization and gene expression mechanisms in these organisms. nih.gov

Future research will focus on identifying and characterizing the specific PKS genes and enzyme domains responsible for the assembly of the PTX-1 backbone. awi.de Advances in transcriptomics and genomics, including expressed sequence tag (EST) sequencing studies, are beginning to shed light on the genetic basis of toxin production in dinoflagellates. nih.gov Elucidating the complete biosynthetic pathway will not only provide fundamental knowledge but could also open doors for the heterologous expression and production of these complex molecules for further study.

Comprehensive Understanding of Molecular Targets and Downstream Effects

It is now widely accepted that the primary molecular target of pectenotoxins is the actin cytoskeleton. nih.govresearchgate.net PTX-1 disrupts actin filaments, leading to changes in cell morphology and function. nih.govnih.gov Specifically, studies have shown that PTX-2, a closely related analogue, binds to a novel site on actin between subdomains 1 and 3, capping the barbed end of the filament without causing severing. nih.gov This disruption of the actin cytoskeleton is believed to be the basis for the observed hepatotoxicity. nih.gov

Beyond the direct interaction with actin, future research aims to unravel the complete cascade of downstream cellular events triggered by PTX-1. This includes investigating its effects on cell signaling pathways, cell cycle regulation, and the induction of apoptosis (programmed cell death). nih.govnih.govmdpi.com Studies have shown that some pectenotoxins can induce apoptosis, particularly in tumor cells, suggesting a potential for these compounds as anticancer agents. nih.govmdpi.comspandidos-publications.com A deeper understanding of these downstream effects is crucial for a comprehensive toxicological assessment and for exploring any potential therapeutic applications. For example, PTX-2 has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. mdpi.comspandidos-publications.com

Development of Pectenotoxin-Based Research Probes

The unique ability of pectenotoxins to specifically target the actin cytoskeleton makes them valuable tools for cell biology research. nih.govnih.gov By disrupting actin dynamics in a controlled manner, these toxins can be used to probe the various cellular processes that rely on a functional cytoskeleton, such as cell division, migration, and intracellular transport. nih.govnih.gov

Future efforts in this area will likely focus on the synthesis of modified pectenotoxin analogues to create more specific and potent research probes. nih.govacs.org Structure-activity relationship studies, comparing the effects of different PTX analogues, are crucial for identifying the key structural features required for bioactivity. researchgate.netacs.orgkarger.com For instance, the integrity of the lactone ring has been shown to be essential for the cytoskeletal effects of pectenotoxins. acs.orgkarger.com The development of fluorescently labeled or biotinylated PTX derivatives could enable the direct visualization of their interaction with actin within living cells, providing unprecedented insights into cytoskeletal dynamics. bund.de

Ecological Role and Trophic Transfer Dynamics in Changing Environments

Understanding the ecological role of pectenotoxins and how they move through marine food webs is essential for predicting and mitigating the risks associated with harmful algal blooms (HABs). mdpi.com Pectenotoxins produced by Dinophysis species are transferred to higher trophic levels when contaminated shellfish are consumed. nih.govmdpi.com

A key area of future research is to investigate how environmental changes, such as rising sea temperatures, ocean acidification, and altered nutrient availability, will affect the growth of toxin-producing dinoflagellates and the production of pectenotoxins. techscience.comvliz.beexplorationpub.com Climate change is predicted to increase the frequency and severity of HABs, potentially leading to higher levels of toxin contamination in seafood. vliz.bemdpi.com

Furthermore, more research is needed to understand the factors influencing the accumulation, metabolism, and depuration of PTX-1 in different shellfish species. mdpi.com This includes studying the enzymatic transformations that can occur within the shellfish, which can alter the toxicity of the accumulated compounds. mdpi.com A comprehensive understanding of these trophic transfer dynamics is critical for developing effective monitoring programs and ensuring the safety of seafood in a changing global climate. explorationpub.comresearchgate.net

Q & A

Q. What analytical methods are most robust for detecting and quantifying Pectenotoxin-1 (PTX-1) in marine samples?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electrospray ionization) to enhance sensitivity for PTX-1, which lacks a chromophore .

- Validate methods via spike-recovery experiments in matrices like shellfish tissue, ensuring recovery rates >80% and limits of detection (LOD) <0.1 µg/kg .

- Cross-validate results with cytotoxicity assays (e.g., hemolysis tests) to confirm functional activity of detected PTX-1 .

Q. How do researchers design in vitro experiments to evaluate PTX-1 cytotoxicity mechanisms?